3-Acetyl-1H-indole-2-carboxylic acid CAS 105399-10-8 properties
3-Acetyl-1H-indole-2-carboxylic acid CAS 105399-10-8 properties
Title: 3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8): Structural Profiling, Synthetic Methodologies, and Applications in Protease Inhibitor Design
Executive Summary
3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of direct-acting antivirals (DAAs). Featuring a rigid indole core with orthogonal reactive handles—a C2 carboxylic acid and a C3 acetyl group—this compound serves as a privileged scaffold for peptidomimetic drug design. It gained significant prominence in the synthesis of Hepatitis C Virus (HCV) NS3/NS4A serine protease inhibitors[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and mechanistic utility in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of 3-acetyl-1H-indole-2-carboxylic acid is essential for optimizing reaction conditions, solubility parameters, and downstream purifications. The compound typically crystallizes as fine needles from ethyl acetate/hexane mixtures[2].
Table 1: Physicochemical Properties of 3-Acetyl-1H-indole-2-carboxylic acid and its Derivatives
| Property | Value / Description |
| CAS Registry Number | 105399-10-8 |
| IUPAC Name | 3-Acetyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| Appearance | Needles (crystallized from EtOAc/hexane) |
| Melting Point | 253 - 255 °C |
| Methyl Ester Derivative | CAS 156362-13-9 (Mp: 159.5 - 161.5 °C) |
| Ethyl Ester Derivative | CAS 77069-10-4 (Mp: 96 - 97.5 °C) |
Data sourced from the Dictionary of Organic Compounds[2].
Synthetic Methodologies & Experimental Protocols
The synthesis of 3-acetyl-1H-indole-2-carboxylic acid is typically achieved via a two-step sequence: regioselective C3-acylation of an indole-2-carboxylate ester, followed by base-catalyzed saponification of the ester to yield the free carboxylic acid.
Causality in Experimental Design: Direct acylation of an unprotected indole-2-carboxylic acid often leads to poor yields due to competing N-acylation and rapid decarboxylation under strongly acidic conditions. Protecting the C2-acid as an ethyl ester (Ethyl indole-2-carboxylate, CAS 3770-50-1)[3] stabilizes the core and directs the electrophilic aromatic substitution exclusively to the nucleophilic C3 position.
Protocol 1: Synthesis of Ethyl 3-acetyl-1H-indole-2-carboxylate
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Reagent Preparation: Under an argon atmosphere, add trifluoroacetic anhydride (TFAA, 2.4 mmol) to acetic acid (AcOH, 2.4 mmol) and 85% phosphoric acid (H3PO4, 0.27 mmol). Rationale: TFAA reacts with AcOH to form a highly electrophilic mixed anhydride, while H3PO4 acts as an acid catalyst to drive the formation of the acylium ion equivalent.
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Activation: Stir the mixture for 10 minutes at room temperature to ensure complete formation of the active acetylating species[4].
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Substrate Addition: Dissolve ethyl 1H-indole-2-carboxylate (0.8 mmol) in anhydrous acetonitrile (MeCN, 1.8 mL) and add it dropwise to the activated mixture.
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Reaction: Stir the reaction mixture for 5 hours at room temperature. Monitor completion via TLC (Hexane/EtOAc 7:3).
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Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acids. Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude product from diethyl ether/pentane to yield ethyl 3-acetyl-1H-indole-2-carboxylate (CAS 77069-10-4) as needles (Mp: 96-97.5 °C)[2].
Protocol 2: Saponification to 3-Acetyl-1H-indole-2-carboxylic acid
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Hydrolysis: Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and methanol. Add 2.0 equivalents of 1M aqueous NaOH.
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Reaction: Stir at 40 °C for 3-4 hours until the ester is fully consumed (verified by LC-MS).
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Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 at 0 °C to precipitate the free acid.
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Purification: Filter the precipitate, wash with cold water, and recrystallize from EtOAc/hexane to yield 3-acetyl-1H-indole-2-carboxylic acid (Mp: 253-255 °C)[2].
Caption: Step-by-step synthetic workflow from ethyl indole-2-carboxylate to the target free acid.
Mechanistic Role in Drug Discovery: HCV NS3/NS4A Protease Inhibition
The clinical relevance of 3-acetyl-1H-indole-2-carboxylic acid is most prominently demonstrated in its application as a core scaffold for Hepatitis C Virus (HCV) NS3/NS4A serine protease inhibitors[5]. The NS3/NS4A protease is essential for viral replication, making it a prime therapeutic target.
Structural Causality in Binding:
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Indole Core: The planar, aromatic indole ring provides a rigid backbone that accurately positions functional groups within the shallow, solvent-exposed active site of the NS3 protease.
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C2-Carboxylic Acid: Serves as the primary attachment point for peptide coupling. It is typically amidated with a macrocyclic or linear peptide sequence that mimics the natural viral polypeptide substrate, directing the inhibitor into the S1 and S1' pockets.
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C3-Acetyl Group: The carbonyl oxygen of the acetyl group acts as a critical hydrogen bond acceptor. It interacts with the backbone amides of the protease's S2/S3 sub-sites, significantly enhancing binding affinity and restricting the conformational flexibility of the inhibitor complex.
Caption: Pharmacophore interactions of the 3-acetyl-1H-indole-2-carboxylic acid scaffold with viral protease.
Downstream Functionalization: Peptidomimetic Coupling Workflow
To utilize CAS 105399-10-8 in drug development, researchers must couple the C2-carboxylic acid to complex amines (e.g., sulfonamides, macrocycles, or amino acid derivatives).
Standard HATU-Mediated Coupling Protocol:
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Activation: Dissolve 3-acetyl-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active OAt ester. Rationale: HATU is strictly preferred over standard EDC/HOBt for indole-2-carboxylic acids due to steric hindrance and the electron-withdrawing nature of the C3-acetyl group, which reduces the nucleophilicity of the intermediate.
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Amine Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.
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Isolation: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to yield the functionalized peptidomimetic inhibitor.
Conclusion
3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8) is more than a simple heterocyclic building block; it is a rationally designed pharmacophore essential for the synthesis of complex serine protease inhibitors. By understanding its physicochemical constraints, employing regioselective acylation strategies, and leveraging its orthogonal functional groups, medicinal chemists can effectively integrate this scaffold into advanced drug discovery pipelines.
References
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Dictionary Organic Compounds, Sixth Edition, Supplement 2. "Properties of 3-Acetyl-1H-indole-2-carboxylic acid and derivatives [105399-10-8]". Pageplace.de. URL:[Link]
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Thieme Connect. "Product Class 13: Indole and Its Derivatives - Synthesis of Ethyl 3-Acetyl-1H-indole-2-carboxylate". Science of Synthesis. URL:[Link]
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PatSnap. "Inhibitors of serine proteases, particularly HCV NS3-NS4A". Patent Literature. URL:[Link]
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Chemsrc. "Ethyl indole-2-carboxylate | CAS#:3770-50-1". URL:[Link]
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